Citalopram Alkene Dimer Chloride is a chemical compound with the molecular formula and a molecular weight of 667.23 g/mol. It is classified as a dimeric impurity related to Citalopram, a selective serotonin reuptake inhibitor used primarily in treating depression and anxiety disorders. The compound is identified by the CAS number 1370643-27-8 and is recognized for its potential implications in pharmaceutical formulations, particularly concerning the purity of Citalopram products .
Citalopram Alkene Dimer Chloride is synthesized as a byproduct during the production of Citalopram. It falls under the category of impurities, which are critical for quality control in pharmaceutical manufacturing. The compound's structure and characteristics are essential for understanding its behavior in biological systems and its impact on drug efficacy .
The synthesis of Citalopram Alkene Dimer Chloride typically involves complex organic reactions that may include metal-catalyzed processes. While specific detailed synthetic routes for this dimeric compound are not extensively documented, it can be inferred that similar methodologies used for synthesizing related compounds like Citalopram Olefinic Impurity may apply. These methods often involve multi-step reactions, including hydrogenation, substitution, and elimination reactions under controlled conditions .
The molecular structure of Citalopram Alkene Dimer Chloride can be represented using various chemical notation systems:
[Cl-].CN(C)CC\C=C(/c1ccc(F)cc1)\c2ccc(cc2C[N+](C)(C)CCCC3(OCc4cc(ccc34)C#N)c5ccc(F)cc5)C#N
The intricate structure reflects the compound's complexity, featuring multiple aromatic rings and functional groups that influence its chemical behavior.
Citalopram Alkene Dimer Chloride can participate in various chemical reactions typical of organic compounds:
These reactions are crucial for understanding how impurities like Citalopram Alkene Dimer Chloride might interact with biological systems or degrade over time.
Citalopram Alkene Dimer Chloride serves several important roles in scientific research:
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 53237-59-5
CAS No.: 40642-83-9
CAS No.: